molecular formula C6H7Cl2NO B6266003 O-(2-chlorophenyl)hydroxylamine hydrochloride CAS No. 119930-74-4

O-(2-chlorophenyl)hydroxylamine hydrochloride

Cat. No.: B6266003
CAS No.: 119930-74-4
M. Wt: 180.03 g/mol
InChI Key: XTLGVNJGUDDCTA-UHFFFAOYSA-N
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Description

Contextualization within O-Substituted Hydroxylamines in Organic Chemistry

O-substituted hydroxylamines are a class of organic compounds characterized by the presence of an N-O single bond, where the oxygen atom is bonded to an organic substituent. This structural feature is central to their chemical behavior, often rendering them valuable as synthetic intermediates. mdpi.com The substitution on the oxygen atom can modulate the reactivity of the hydroxylamine (B1172632), and in the case of O-arylhydroxylamines like the 2-chlorophenyl derivative, the aromatic ring introduces further possibilities for chemical transformations.

These compounds are considered valuable building blocks in modern organic and medicinal chemistry. chemimpex.com The development of synthetic methods to access O-substituted hydroxylamines has been an active area of research, with techniques like the palladium-catalyzed O-arylation of hydroxylamine equivalents providing efficient routes to these molecules. organic-chemistry.orgorganic-chemistry.org

Historical Trajectory of Academic Investigation into Hydroxylamine Derivatives

The study of hydroxylamine and its derivatives has a rich history in organic chemistry. Initially explored for their reducing properties and their ability to form oximes with aldehydes and ketones, the scope of their applications has expanded significantly over time. chemicalbook.comwikipedia.org The development of methods for the synthesis of hydroxylamine hydrochloride, such as the reaction of nitromethane (B149229) with hydrochloric acid or the sodium nitrite (B80452) synthesis method, has made these compounds readily available for research. chemicalbook.com

Historically, the focus was often on N-substituted hydroxylamines. However, the unique reactivity of O-substituted hydroxylamines has garnered increasing attention in recent decades, leading to the development of novel synthetic methodologies and their application in the construction of complex molecular architectures. mdpi.com The exploration of transition-metal-catalyzed reactions has been particularly fruitful in advancing the synthesis and application of O-arylhydroxylamines. organic-chemistry.orgorganic-chemistry.org

Significance as a Research Reagent and Building Block in Contemporary Organic Synthesis

O-(2-chlorophenyl)hydroxylamine hydrochloride serves as a crucial precursor in the synthesis of a variety of organic compounds, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. Its utility stems from its ability to participate in reactions that form new carbon-nitrogen and nitrogen-oxygen bonds.

One of the key applications of O-arylhydroxylamines is in the synthesis of substituted benzofurans. organic-chemistry.orgorganic-chemistry.org This transformation often proceeds through a palladium-catalyzed O-arylation followed by a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement. The presence of the 2-chloro substituent on the phenyl ring of this compound can influence the regioselectivity and efficiency of such cyclization reactions.

Furthermore, O-substituted hydroxylamines are employed in the synthesis of various N-heterocycles. nih.gov The ability to introduce a substituted aryloxyamino group into a molecule makes compounds like this compound valuable for creating diverse molecular libraries for drug discovery and materials science. The development of robust synthetic routes to O-substituted hydroxylamines has solidified their role as indispensable tools for the modern organic chemist. mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

119930-74-4

Molecular Formula

C6H7Cl2NO

Molecular Weight

180.03 g/mol

IUPAC Name

O-(2-chlorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H6ClNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H

InChI Key

XTLGVNJGUDDCTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)ON)Cl.Cl

Purity

85

Origin of Product

United States

Synthetic Methodologies for O 2 Chlorophenyl Hydroxylamine Hydrochloride

Established Laboratory Synthesis Routes

Established laboratory methods for the synthesis of O-(2-chlorophenyl)hydroxylamine hydrochloride generally rely on well-understood organic transformations. These routes, while often effective on a laboratory scale, may involve multi-step processes and require careful control of reaction conditions to achieve satisfactory yields.

Precursor Compounds and Starting Materials

The primary precursors for the synthesis of this compound typically include a source of the 2-chlorophenyl group and a suitable hydroxylamine (B1172632) equivalent.

One common approach involves the use of 2-chlorophenol (B165306) as the starting material for the aromatic component. The hydroxyl group of 2-chlorophenol can be activated to facilitate nucleophilic attack by a protected hydroxylamine derivative.

Alternatively, an aryl halide , such as 2-chloroiodobenzene or 2-chlorobromobenzene , can serve as the electrophilic partner in a cross-coupling reaction with a hydroxylamine derivative.

For the hydroxylamine component, direct use of hydroxylamine is often avoided due to its instability and potential for N-arylation side reactions. Instead, protected forms or hydroxylamine equivalents are commonly employed. These include:

N-Hydroxyphthalimide: This reagent acts as an electrophilic aminating agent, reacting with the phenoxide derived from 2-chlorophenol.

Hydroxylamine hydrochloride: While it can be used, it often requires protection of the nitrogen atom to ensure O-arylation. chemicalbook.com

O-protected hydroxylamines: Derivatives where the oxygen is protected with a labile group can be used in nucleophilic substitution reactions.

The final step in these syntheses typically involves the deprotection of the hydroxylamine moiety (if necessary) and subsequent treatment with hydrochloric acid to form the stable hydrochloride salt.

Table 1: Common Precursor Compounds

Precursor TypeSpecific ExamplesRole in Synthesis
2-Chlorophenyl Source2-Chlorophenol, 2-Chloroiodobenzene, 2-ChlorobromobenzeneProvides the aromatic framework
Hydroxylamine SourceN-Hydroxyphthalimide, Hydroxylamine hydrochloride, Protected hydroxylaminesProvides the hydroxylamine moiety
Acid for Salt FormationHydrochloric acidForms the final hydrochloride salt

Optimization of Reaction Parameters for Academic Yields

Achieving optimal yields in the synthesis of this compound in an academic setting requires careful optimization of several reaction parameters.

In the case of palladium-catalyzed O-arylation of a hydroxylamine equivalent with a 2-chlorophenyl halide, key parameters to consider include:

Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. For instance, the use of a bis-pyrazole phosphine ligand (BippyPhos) has been shown to be effective for the smooth cross-coupling of hydroxylamines with aryl halides. organic-chemistry.org

Base: A suitable base, such as cesium carbonate (Cs2CO3), is required to facilitate the reaction. organic-chemistry.org

Solvent: Anhydrous, non-polar solvents like toluene (B28343) are often employed. organic-chemistry.org

Temperature: The reaction temperature is a critical factor, with temperatures around 80°C often being optimal. Higher temperatures may be necessary for less reactive aryl chlorides. organic-chemistry.org

For the reaction of 2-chlorophenol with an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine, optimization would focus on:

Base: A strong base is needed to deprotonate the 2-chlorophenol to form the more nucleophilic phenoxide.

Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction and minimize side product formation.

The final acidification step to form the hydrochloride salt also requires optimization to ensure complete conversion without degradation of the product.

Table 2: Optimization Parameters for Palladium-Catalyzed O-Arylation

ParameterTypical ConditionsRationale
CatalystPalladium acetate (B1210297) (Pd(OAc)2)Effective palladium source for cross-coupling
LigandBippyPhosPromotes efficient coupling of hydroxylamines
BaseCesium carbonate (Cs2CO3)Activates the hydroxylamine nucleophile
SolventTolueneAnhydrous, non-polar medium
Temperature80 °CBalances reaction rate and catalyst stability

Purification and Isolation Techniques in Research Settings

The purification and isolation of this compound in a research setting are critical to obtaining a product of high purity. The typical workflow involves:

Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove inorganic salts and other water-soluble impurities. This may involve extraction with an organic solvent.

Chromatography: Column chromatography is a common technique used to separate the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is determined by the polarity of the compounds to be separated.

Crystallization: Once a relatively pure sample of the free base, O-(2-chlorophenyl)hydroxylamine, is obtained, it is dissolved in a suitable solvent and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol). The resulting hydrochloride salt, being less soluble, will precipitate out of the solution.

Recrystallization: To further enhance purity, the crude hydrochloride salt can be recrystallized from an appropriate solvent or solvent mixture. This process involves dissolving the salt in a hot solvent and allowing it to cool slowly, leading to the formation of well-defined crystals of the pure product. orgsyn.org

Filtration and Drying: The purified crystals are then collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum to remove all traces of solvent.

Techniques such as thin-layer chromatography (TLC) are used throughout the purification process to monitor the progress of the separation and assess the purity of the fractions.

Novel and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of O-aryl hydroxylamines, which can be applied to the preparation of this compound.

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgwjarr.com In the context of this compound synthesis, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed cross-coupling reactions, for instance, can be highly atom-economical.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. wjarr.com While many O-arylation reactions still rely on organic solvents, research is ongoing to develop water-compatible catalytic systems.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled. The development of more active and robust palladium catalysts allows for lower catalyst loadings, reducing cost and waste. researchgate.net

Energy Efficiency: Employing reaction conditions that require less energy, such as performing reactions at ambient temperature or using microwave irradiation to reduce reaction times.

A potential green approach for the synthesis of O-aryl hydroxylamines involves the selective hydrogenation of nitroaromatics using supported platinum catalysts. rsc.org This method, if adaptable to 1-chloro-2-nitrobenzene, could provide a more environmentally benign route to the corresponding hydroxylamine.

Scalability and Efficiency Considerations for Research Production

When producing this compound for research purposes, scalability and efficiency are important considerations. A scalable synthesis should be robust, reproducible, and not require specialized equipment that is only available on a small scale.

Key factors for ensuring scalability and efficiency include:

Reagent Cost and Availability: The starting materials should be readily available and cost-effective.

Reaction Robustness: The reaction should be tolerant of minor variations in reaction conditions and substrate purity.

Ease of Purification: The purification process should be straightforward and avoid techniques that are difficult to scale up, such as preparative chromatography. Crystallization is a highly desirable purification method for larger-scale preparations. orgsyn.org

Process Safety: The reaction should not involve highly energetic or toxic intermediates or require extreme reaction conditions that would be hazardous on a larger scale.

Continuous Flow Chemistry: For larger-scale research production, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. mdpi.com This approach allows for better control over reaction parameters and can lead to higher yields and purity.

By carefully considering these factors, synthetic routes can be designed that are not only effective for producing small quantities of this compound for initial studies but can also be efficiently scaled up to meet the demands of more extensive research projects.

Structure Reactivity Profile and Mechanistic Chemistry

Electronic and Steric Influence of the 2-Chlorophenyl Moiety on Reactivity

The 2-chlorophenyl group attached to the hydroxylamine (B1172632) moiety exerts significant electronic and steric effects that modulate the compound's reactivity.

Electronic Influence : The chlorine atom at the ortho position influences the electron density of the aromatic ring and the adjacent oxygen atom through two opposing effects: the inductive effect (-I) and the resonance effect (+M). As a halogen, chlorine is strongly electronegative, withdrawing electron density from the phenyl ring via the sigma bond (inductive effect). mdpi.com This effect deactivates the ring towards electrophilic substitution and decreases the electron density on the ether-like oxygen atom. Conversely, the lone pairs on the chlorine atom can be delocalized into the ring through resonance, a weak electron-donating effect. Generally, for halogens, the inductive withdrawal is the dominant electronic influence. This net electron withdrawal reduces the nucleophilicity of the oxygen atom compared to O-alkylhydroxylamines.

Steric Influence : The presence of the chlorine atom at the C2 (ortho) position introduces considerable steric hindrance around the C-O-N linkage. researchgate.net This bulkiness can impede the approach of reagents to the oxygen and nitrogen atoms, potentially influencing reaction rates and regioselectivity. For instance, in reactions where the hydroxylamine acts as a nucleophile, the steric bulk of the ortho-substituent may favor attack at the less hindered nitrogen atom over the oxygen atom, or it may direct the approach of a substrate to minimize steric clash.

Nucleophilic Reactivity of the Hydroxylamine Functionality

The hydroxylamine group possesses two potential nucleophilic centers: the nitrogen atom and the oxygen atom. In the hydrochloride salt form, the nitrogen atom is protonated to form an ammonium (B1175870) ion (-ONH3+), which renders it non-nucleophilic. Therefore, reactions requiring nucleophilic attack by the nitrogen atom necessitate deprotonation to the free base, O-(2-chlorophenyl)hydroxylamine.

Once deprotonated, the free hydroxylamine exhibits ambident nucleophilicity. The oxygen atom can act as a nucleophile, particularly in transition-metal-catalyzed reactions such as allylic substitutions. nih.gov However, the electron-withdrawing nature of the 2-chlorophenyl group diminishes the oxygen's nucleophilicity. Consequently, the nitrogen atom, with its lone pair of electrons, often serves as the primary nucleophilic site in many reactions, such as the formation of oximes with aldehydes and ketones. wikipedia.org The choice between N- versus O-nucleophilicity can be influenced by reaction conditions, the nature of the electrophile, and the presence of catalysts. organic-chemistry.org

Spectroscopic and Spectrometric Elucidation of Molecular Structure in Research

The precise molecular structure of O-(2-chlorophenyl)hydroxylamine hydrochloride is confirmed through various analytical techniques that probe its atomic and molecular composition.

NMR spectroscopy is a cornerstone for structural confirmation. The predicted spectra for this compound provide distinct signals corresponding to its unique protons and carbon atoms.

¹H NMR : The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the four protons on the disubstituted benzene (B151609) ring. The protons of the ammonium group (-NH3+) would likely appear as a broad singlet at a downfield chemical shift, the position of which is dependent on the solvent and concentration.

¹³C NMR : The carbon NMR spectrum would display six distinct signals for the aromatic carbons. The carbon atom bonded to the chlorine (C2) and the carbon atom bonded to the oxygen (C1) would be identifiable by their characteristic chemical shifts, influenced by the electronegativity of the substituents.

Table 1: Predicted NMR Data for O-(2-chlorophenyl)hydroxylamine

Type Predicted Chemical Shift (ppm) Assignment
¹H NMR 7.0 - 7.6 Ar-H (4H, multiplet)
¹H NMR Variable (broad) -NH₂ or -NH₃⁺ (protons)
¹³C NMR ~155 Ar C-O

Note: Data is predicted based on typical values for analogous structures.

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Key expected absorption bands include:

N-H stretching : Strong, broad absorptions in the range of 3100-3300 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium cation (-NH3+). researchgate.net

Aromatic C-H stretching : Absorptions typically found just above 3000 cm⁻¹.

N-H bending : A characteristic bend for the ammonium group around 1500-1600 cm⁻¹.

Aromatic C=C stretching : Peaks in the 1450-1600 cm⁻¹ region.

C-O stretching : An absorption band for the aryl-O ether linkage, typically in the 1200-1250 cm⁻¹ range.

N-O stretching : A weaker band expected around 900-950 cm⁻¹.

C-Cl stretching : A strong absorption in the fingerprint region, typically around 750 cm⁻¹ for an ortho-disubstituted benzene ring.

Table 2: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100-3300 (broad) Stretch N-H (in -NH₃⁺)
>3000 Stretch Aromatic C-H
1500-1600 Bend N-H (in -NH₃⁺)
1450-1600 Stretch Aromatic C=C
1200-1250 Stretch Aryl C-O

Note: Frequencies are approximate and characteristic for the indicated functional groups.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering clues to its structure.

For O-(2-chlorophenyl)hydroxylamine, the mass spectrum would be characterized by:

Molecular Ion (M⁺) : A peak corresponding to the molecular weight of the free base (143.01 g/mol ). uni.lu

Isotope Pattern : A distinctive feature would be the M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). nist.gov

Fragmentation : Common fragmentation pathways would likely involve the cleavage of the relatively weak N-O bond, leading to fragments corresponding to the 2-chlorophenoxy radical (m/z 128) or the aminyl radical (m/z 16). Loss of the entire chlorophenyl group is also a plausible fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data for O-(2-chlorophenyl)hydroxylamine

m/z Value Proposed Fragment Identity Notes
143/145 [C₆H₆ClNO]⁺ Molecular ion (M⁺) peak with characteristic 3:1 isotope ratio
128/130 [C₆H₄ClO]⁺ Loss of NH₂
111/113 [C₆H₄Cl]⁺ Loss of ONH₂

Note: Data is based on the free base and predicted fragmentation patterns analogous to similar structures. uni.lunist.gov

Reaction Mechanisms Involving this compound

This compound is a precursor to a versatile reagent involved in several important organic transformations. The free base form is typically generated in situ for these reactions.

Oxime Formation : A classic reaction of hydroxylamines is the condensation with aldehydes or ketones to form oximes. The mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. This is followed by proton transfer and subsequent dehydration to yield the C=N double bond of the oxime. wikipedia.org

nih.govnih.gov-Sigmatropic Rearrangement : O-arylhydroxylamines are valuable precursors for the synthesis of substituted benzofurans. organic-chemistry.org In a process that can be initiated after the O-arylated product is formed, it can undergo a nih.govnih.gov-sigmatropic rearrangement, a type of pericyclic reaction. This concerted mechanism involves the reorganization of six pi electrons through a cyclic transition state, leading to the formation of a new C-C bond and cleavage of the N-O bond, ultimately leading to the benzofuran (B130515) ring system after subsequent reaction steps. organic-chemistry.org

Electrophilic Amination : O-substituted hydroxylamines can serve as electrophilic aminating agents in transition metal-catalyzed C-N bond-forming reactions. vivekanandcollege.ac.in In these mechanisms, the transition metal catalyst activates the hydroxylamine derivative, making the nitrogen atom electrophilic and susceptible to attack by a carbon nucleophile, such as an organometallic reagent.

Pathways of Oxime Formation and Related Condensation Reactions

The formation of oximes from the reaction of hydroxylamines with aldehydes or ketones is a fundamental condensation reaction in organic chemistry. This compound, as a substituted hydroxylamine, follows this general mechanistic pathway. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. quora.comic.ac.ukchemtube3d.com The nitrogen atom is a stronger nucleophile than the oxygen atom due to its lower electronegativity, which makes its lone pair of electrons more available for bond formation. ic.ac.uk

The mechanism proceeds through a tetrahedral intermediate, also known as a carbinolamine. youtube.com This initial addition step is typically reversible. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. However, the concentration of the acid must be carefully controlled, as excessive acidity will protonate the hydroxylamine, rendering it non-nucleophilic.

Following the formation of the tetrahedral intermediate, a series of proton transfers occur. chemtube3d.comyoutube.com Typically, the newly added hydroxylamine nitrogen is deprotonated, while the original carbonyl oxygen (now a hydroxyl group) is protonated, converting it into a good leaving group (water). The final step involves the elimination of a water molecule, driven by the formation of a stable carbon-nitrogen double bond (C=N), which constitutes the oxime functional group. youtube.com Oximes can generally form as a mixture of geometric isomers (E and Z). quora.comchemtube3d.com

Various catalysts and conditions can be employed to enhance the efficiency of oxime formation. For instance, novel imidazolium-based ionic liquids coupled with amino acids have been shown to catalyze the condensation of carbonyl compounds with hydroxylamine hydrochloride, offering a mild and eco-friendly procedure. researchgate.net

Role in N-Substituted Amidoxime (B1450833) Synthesis and Subsequent Cyclizations

This compound serves as a crucial reagent in the synthesis of N-substituted amidoximes, which are valuable intermediates for constructing various heterocyclic compounds. rsc.orgrsc.orgnih.gov Amidoximes are characterized by having both an amino group and a hydroxyimino group on the same carbon atom. nih.gov

A prominent method for synthesizing N-substituted amidoximes involves the reaction of hydroxylamine hydrochloride with activated amide derivatives. nih.gov A particularly effective one-pot synthesis has been developed from secondary amides using a combination of triphenylphosphine (B44618) (Ph₃P) and iodine (I₂). rsc.orgnih.gov The proposed mechanism for this transformation involves several steps:

Activation: Ph₃P and I₂ react to form triphenylphosphoranediiodide (I) and triphenylphosphonium iodide (II).

Intermediate Formation: The secondary amide is activated by this reagent system. Phosphorylation occurs at the oxygen atom of the amide, leading to the formation of a reactive imidinium intermediate (III). This species can also be converted to another reactive intermediate, imidoyl iodide (IV). rsc.orgrsc.orgnih.gov

Nucleophilic Displacement: this compound (or hydroxylamine hydrochloride) is then added. The hydroxylamine acts as a nucleophile, displacing the activated group from the intermediate (III or IV) to yield the final N-substituted amidoxime product. rsc.orgrsc.orgnih.gov

This method is versatile, allowing for the synthesis of a variety of N-aryl and N-alkyl amidoximes under mild conditions and with short reaction times. rsc.orgresearchgate.net The reaction can also be performed starting from acid chlorides, which generate the necessary secondary amide in situ upon reaction with an amine. rsc.orgnih.gov

The synthetic utility of the amidoximes formed is demonstrated in their subsequent cyclization reactions to produce important heterocyclic scaffolds. For example, N-substituted amidoximes can undergo base-mediated carbonylative cyclization with 1,1'-carbonyldiimidazole (B1668759) (CDI). This reaction proceeds rapidly at room temperature to afford 1,2,4-oxadiazol-5(4H)-ones in good to excellent yields. rsc.orgresearchgate.net These heterocycles are recognized as valuable pharmacophores in medicinal chemistry. rjptonline.org

Table 1: Synthesis of N-Substituted Amidoximes using Hydroxylamine Hydrochloride¹

Starting Amide/Acid ChlorideAmine (for in situ amide formation)ProductYield (%)
N-Phenylbenzamide-(Z)-N'-Hydroxy-N-phenylbenzimidamide95
N-(4-Methoxyphenyl)benzamide-(Z)-N'-Hydroxy-N-(4-methoxyphenyl)benzimidamide92
N-Methylbenzamide-(Z)-N'-Hydroxy-N-methylbenzimidamide80
N-Phenylacetamide-(Z)-N'-Hydroxy-N-phenylacetimidamide88
Benzoyl chloride4-Fluoroaniline(Z)-N-(4-Fluorophenyl)-N'-hydroxybenzimidamide85
Benzoyl chlorideBenzylamine(Z)-N-Benzyl-N'-hydroxybenzimidamide75

¹Data sourced from studies on Ph₃P–I₂-mediated dehydrative condensation. rsc.orgnih.gov

Catalytic Mechanisms and Reaction Enhancement in Organic Transformations

While this compound is typically a stoichiometric reagent rather than a catalyst, its reactivity and the efficiency of the transformations it participates in can be significantly enhanced through various catalytic and procedural strategies.

Mediating Reagents: As discussed previously, the conversion of amides to N-substituted amidoximes is greatly enhanced by the use of the Ph₃P–I₂ reagent system. rsc.orgnih.gov This combination effectively acts as a dehydrating and activating agent, creating a highly reactive intermediate that is readily attacked by the hydroxylamine. This avoids the harsh conditions that might be required for direct condensation and expands the substrate scope of the reaction.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating chemical reactions. In the context of heterocycle synthesis involving hydroxylamine hydrochloride, microwave irradiation has been shown to be highly effective. For example, the reaction of N-acetylbenzamides with hydroxylamine hydrochloride in the presence of pyridine (B92270) under microwave irradiation leads to the regioselective formation of 3-methyl-5-aryl-1,2,4-oxadiazoles in moderate to good yields. researchgate.net This method offers advantages such as significantly reduced reaction times and often cleaner reaction profiles compared to conventional heating. researchgate.net

Phase-Transfer and Ionic Liquid Catalysis: For condensation reactions like oxime formation, catalytic systems can overcome issues of reactant immiscibility or low reactivity. While not specifically documented for this compound, related processes benefit from such enhancements. Ionic liquids have been used as catalysts for the condensation of carbonyl compounds with hydroxylamine hydrochloride, providing an efficient and environmentally benign alternative to traditional methods. researchgate.net These catalysts can play multiple roles, including acting as a solvent and activating the reactants.

Table 2: Reaction Enhancement Strategies

TransformationEnhancement MethodKey Reagents/ConditionsAdvantageReference
Amide to N-Substituted AmidoximeReagent-MediationPh₃P–I₂, Triethylamine, DichloromethaneMild conditions, short reaction times, high yields rsc.orgnih.gov
N-Acetylbenzamide to 1,2,4-OxadiazoleMicrowave IrradiationPyridine, 80 °CRapid synthesis, simple protocol researchgate.net
Carbonyl to OximeIonic Liquid CatalysisL-Amino acid functionalized ionic liquidMild, efficient, eco-friendly researchgate.net

Applications in Advanced Organic Synthesis

O-(2-chlorophenyl)hydroxylamine hydrochloride as a Versatile Synthetic Reagent

Generally, O-substituted hydroxylamines serve as valuable reagents in the synthesis of various nitrogen-containing compounds. They are known to participate in reactions that form new carbon-nitrogen or nitrogen-oxygen bonds, making them useful building blocks for more complex molecules. A related compound, O-(2-Chlorobenzyl)hydroxylamine hydrochloride, is noted for its utility as a reagent in the preparation of amines and other hydroxylamine (B1172632) derivatives, finding use in pharmaceutical and agrochemical development. chemimpex.com This suggests that the O-(2-chlorophenyl) analogue could theoretically serve similar functions, though specific examples are not readily found.

Construction of Complex Organic Architectures

There is a lack of specific, documented examples of this compound being used as a key reagent in the total synthesis or construction of complex, multi-functional organic molecules in prominent research. The parent compound, hydroxylamine hydrochloride, is a cornerstone in synthesizing a wide array of pharmaceutical and agrochemical intermediates. nbinno.com

Stereochemical Aspects and Selectivity in Synthetic Transformations

Detailed studies on the stereochemical outcomes and selectivity (chemo-, regio-, and stereoselectivity) of reactions specifically involving this compound are not available in the surveyed literature. For related reagents, the stereochemistry of the resulting products, such as oximes, can be a critical aspect, often leading to a mixture of geometric isomers (E/Z isomers). quora.com The influence of the 2-chlorophenyl substituent on the stereoselectivity of such transformations has not been specifically elucidated.

Derivatization Strategies for Chemical Analysis and Synthesis

The primary role of hydroxylamine derivatives in chemical analysis is the derivatization of carbonyl compounds (aldehydes and ketones) to enhance their detection and separation.

Formation of Oxime Derivatives for Chromatographic Analysis

Hydroxylamine derivatives are frequently used as derivatizing agents for carbonyl compounds prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The reaction of a hydroxylamine with a carbonyl forms a stable oxime derivative. This process is crucial for analyzing low-molecular-weight aldehydes and ketones that may otherwise have poor chromatographic retention or ionization efficiency. nih.govsemanticscholar.org

Utilization as a Derivatizing Agent for Carbonyl Compounds in Research

The derivatization of carbonyls with hydroxylamine reagents is a standard procedure to form oximes, which are then more amenable to analysis. quora.com This strategy is applied across various research fields to quantify carbonyl-containing metabolites in biological samples. semanticscholar.org The choice of the O-substituent on the hydroxylamine can influence the properties of the resulting derivative, such as its UV absorbance, fluorescence, or mass spectrometric behavior. Although the 2-chlorophenyl group would provide a distinct mass signature, specific research detailing its advantages or application as a derivatizing agent over other commercially available reagents is not apparent.

Involvement in Heterocyclic Compound Synthesis

One of the most significant applications of hydroxylamine hydrochloride is in the synthesis of nitrogen-containing heterocycles. nih.gov The reaction with α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds provides a direct route to isoxazoles and isoxazolines, which are important scaffolds in medicinal chemistry. nih.gov

While numerous examples exist for the synthesis of isoxazoles using the parent hydroxylamine hydrochloride, specific studies employing this compound for this purpose are not detailed in the literature. The reaction typically involves the nucleophilic attack of the hydroxylamine nitrogen on a carbonyl carbon, followed by cyclization and dehydration to form the heterocyclic ring. The substituent on the oxygen atom would be incorporated into the final product, but the specific influence or utility of the 2-chlorophenyl group in this context has not been a focus of published research.

The available research predominantly focuses on the use of unsubstituted hydroxylamine hydrochloride or other O-substituted hydroxylamines in these synthetic transformations. General methodologies for the synthesis of O-arylhydroxylamines exist, but their subsequent application in the specific heterocyclic ring formations requested could not be located.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the applications of "this compound" in advanced organic synthesis with the specified subsections, as there is no available data in the public domain to support the creation of such an article. The absence of research findings, including reaction conditions and yields, prevents the generation of the requested data tables and in-depth discussion.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. For O-(2-chlorophenyl)hydroxylamine hydrochloride, these calculations can elucidate the influence of the 2-chloro-substituted phenyl ring on the hydroxylamine (B1172632) moiety.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules based on the electron density. It is widely used to determine optimized geometries, electronic properties, and vibrational frequencies.

For this compound, similar DFT calculations could provide valuable data on its molecular geometry, dipole moment, and the distribution of electron density. The presence of the chlorine atom at the ortho position is expected to influence the electronic properties through inductive and resonance effects. An illustrative table of predicted electronic properties for O-(2-chlorophenyl)hydroxylamine from such a hypothetical DFT study is presented below.

Note: The data in this table is illustrative and represents typical outputs from DFT calculations. It is not based on published experimental or computational results for this specific molecule.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

An FMO analysis of this compound would help in predicting its reactivity towards various reagents. The energy and spatial distribution of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO would suggest the likely sites for nucleophilic attack. For hydroxylamine derivatives, the HOMO is often localized on the nitrogen and oxygen lone pairs, making them nucleophilic centers. The LUMO is typically a σ* anti-bonding orbital, which can accept electrons, leading to bond cleavage.

The energy gap between the HOMO and LUMO is also a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The table below illustrates the kind of data that would be obtained from an FMO analysis of O-(2-chlorophenyl)hydroxylamine.

Illustrative Frontier Molecular Orbital Data for O-(2-chlorophenyl)hydroxylamine

Orbital Energy (eV) Primary Atomic Contribution Implied Reactivity
HOMO -6.2 N (lone pair), O (lone pair) Nucleophilic reactions at N and O atoms.
LUMO -0.8 σ* (N-O), π* (phenyl ring) Susceptible to nucleophilic attack leading to N-O bond cleavage or reactions at the ring.

Note: The data in this table is illustrative and represents typical outputs from FMO analysis. It is not based on published experimental or computational results for this specific molecule.

Modeling of Reaction Pathways and Energy Landscapes

Computational modeling allows for the exploration of potential reaction pathways and the determination of their energetic profiles. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of different chemical transformations.

A key aspect of modeling reaction pathways is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Theoretical studies on the reactions of hydroxylamine provide a framework for how such investigations could be applied to this compound. For example, the reaction of hydroxylamine with phenyl acetate (B1210297) has been studied computationally to understand the role of catalysis. researchgate.net DFT calculations have been used to locate the transition states for both N-attack and O-attack on the carbonyl carbon, revealing the activation barriers for each pathway. researchgate.net Similarly, the thermal decomposition of hydroxylamine has been investigated, with calculations showing that a bimolecular isomerization to ammonia (B1221849) oxide has a lower activation barrier than unimolecular bond dissociation. researchgate.netscispace.comacs.org

For this compound, computational modeling could be used to explore its reactions, such as N-alkylation, O-alkylation, or condensation with carbonyl compounds. By calculating the energies of reactants, transition states, and products, a detailed energy landscape can be constructed.

By comparing the activation energies of different possible reaction pathways, computational chemistry can predict the most likely outcome of a reaction and explain selectivity (chemo-, regio-, and stereoselectivity).

In the case of O-(2-chlorophenyl)hydroxylamine, a key question would be the competition between N- and O-functionalization. Computational modeling could predict whether a given electrophile would react preferentially at the nitrogen or the oxygen atom under specific conditions. This is achieved by comparing the activation barriers for the two competing pathways. The pathway with the lower activation energy would be predicted as the major reaction channel.

The following table provides a hypothetical comparison of activation energies for competing reaction pathways involving O-(2-chlorophenyl)hydroxylamine.

Illustrative Calculated Activation Energies for Competing Reactions

Reaction Electrophile Pathway Calculated Activation Energy (kcal/mol) Predicted Outcome
Alkylation Methyl Iodide N-Alkylation 18.5 N-alkylation is favored.
O-Alkylation 22.1
Acylation Acetyl Chloride N-Acylation 12.3 N-acylation is significantly favored.

Note: The data in this table is illustrative and represents typical outputs from reaction pathway modeling. It is not based on published experimental or computational results for this specific molecule.

Computational Design of Novel Chemical Transformations

The insights gained from computational studies can be leveraged to design new chemical reactions and synthetic strategies. By understanding the electronic structure and reactivity patterns of this compound, it is possible to propose new transformations that are chemically sound.

For example, if FMO analysis suggests that the LUMO has significant character on the N-O bond, this would imply that the molecule could undergo reductive cleavage upon reaction with a suitable nucleophile. This could be a pathway to generate 2-chloroaniline (B154045) derivatives. Conversely, if the HOMO is primarily located on the nitrogen atom, this would suggest that the molecule is a good candidate for reactions with novel electrophiles to form new N-substituted compounds with potentially interesting biological activities.

Computational screening could be employed to test the feasibility of various proposed reactions in silico before attempting them in the laboratory. This involves calculating the reaction energetics for a range of different substrates and reagents, allowing for the rapid identification of promising candidates for new synthetic methods. This predictive power accelerates the discovery and development of novel chemical transformations.

Analytical Chemistry Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating and quantifying O-(2-chlorophenyl)hydroxylamine hydrochloride from reaction mixtures, starting materials, and potential impurities.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netjfda-online.com

Common derivatization strategies for compounds containing hydroxyl and amine functional groups, like O-(2-chlorophenyl)hydroxylamine, involve silylation or acylation. jfda-online.com For instance, a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to replace the active hydrogen atoms on the hydroxylamine (B1172632) group with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte.

The derivatized analyte can then be separated on a low-to-mid polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, and detected using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. researchgate.netgoogle.com

Table 1: Hypothetical GC Derivatization and Analysis Parameters

ParameterTypical Condition
Derivatization ReagentBSTFA with 1% TMCS, or MSTFA
Reaction Conditions70°C for 30 minutes
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Inlet Temperature250°C
Oven ProgramInitial 100°C, ramp to 280°C at 15°C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for analyzing this compound without the need for derivatization, making it ideal for purity assessment and real-time reaction monitoring. medwinpublishers.comnih.gov Reversed-phase HPLC (RP-HPLC) would be the method of choice.

The compound can be separated on a C18 or C8 column using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. humanjournals.comorientjchem.org Detection is typically achieved using a UV detector, leveraging the chromophore of the 2-chlorophenyl group. The wavelength for detection would be set at one of the compound's absorption maxima, likely around 210 nm or 254 nm, to ensure high sensitivity. orientjchem.orgbiomedgrid.com This method allows for the separation of the main compound from its precursors, by-products, and degradation products. asianjpr.com

Table 2: General RP-HPLC Method Parameters

ParameterTypical Condition
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength254 nm

Spectrophotometric and Electrochemical Methods in Chemical Analysis

Spectrophotometric methods are valuable for quantification and studying the kinetics of reactions involving this compound.

UV-Vis spectroscopy can be employed for the direct quantification of this compound in solution and for monitoring its consumption or formation during a chemical reaction. The presence of the chlorophenyl ring results in characteristic UV absorbance. rroij.com A calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the quantification of the compound in unknown samples.

For reaction kinetics, the change in absorbance at λmax over time can be recorded to determine the rate of reaction, provided that the starting materials, intermediates, and products have distinct UV spectra.

Impurity profiling is critical for ensuring the quality and consistency of a chemical compound in research applications. rroij.combiomedres.us The goal is to detect, identify, and quantify each impurity present in the substance. medwinpublishers.com A combination of analytical techniques is often required for comprehensive impurity profiling.

HPLC with a high-resolution detector like a Diode Array Detector (DAD) or Mass Spectrometer (LC-MS) is the primary tool. nih.gov DAD provides spectral information for peak purity assessment and identification, while LC-MS offers molecular weight and fragmentation data for structural elucidation of unknown impurities. Other techniques like GC-MS can be used for volatile or semi-volatile impurities after appropriate derivatization. biomedres.us

Validation of Analytical Methods for Chemical Research Purposes

For research applications, analytical methods must be validated to ensure they are reliable and fit for their intended purpose. edqm.eu While the stringent requirements of pharmaceutical validation under ICH guidelines may not be fully necessary, a fundamental validation is crucial. Key validation parameters include specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). humanjournals.comorientjchem.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or starting materials. orientjchem.org This is often demonstrated by analyzing spiked samples and ensuring no interference at the analyte's retention time or spectral signal.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. biomedgrid.com This is typically evaluated by a linear regression analysis of at least five concentrations.

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery percentage is calculated. asianjpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. orientjchem.org

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. nih.gov

Table 3: Summary of Analytical Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria for Research
SpecificityNo interference from other componentsPeak purity index > 0.99; baseline resolution
LinearityProportionality of signal to concentrationCorrelation coefficient (r²) > 0.99
AccuracyCloseness to the true valueRecovery between 90-110%
Precision (Repeatability)Agreement between repeated measurementsRelative Standard Deviation (RSD) < 5%
Limit of Quantification (LOQ)Lowest concentration quantifiable with accuracySignal-to-noise ratio > 10

Emerging Research Directions and Future Prospects

Exploration of Undiscovered Chemical Reactivity and Synthetic Pathways

While the fundamental reactivity of O-(2-chlorophenyl)hydroxylamine hydrochloride is understood, research is ongoing to explore its more nuanced and previously undiscovered chemical behaviors. A primary area of investigation involves its participation in novel catalytic cycles and its use in the synthesis of complex molecular architectures.

Recent advancements in catalysis have opened new avenues for the synthesis of O-arylhydroxylamines. For instance, palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents, such as ethyl acetohydroximate, with aryl halides has emerged as a powerful method. organic-chemistry.orgnih.gov This approach offers a broad substrate scope and short reaction times, providing access to O-arylhydroxylamines that are challenging to prepare using traditional methods. organic-chemistry.orgnih.gov Future research in this area could focus on adapting these catalytic systems to directly utilize this compound or its derivatives, potentially leading to more efficient and selective transformations.

Furthermore, the radical trapping ability of related N-phenylhydroxylamines is an area of growing interest. rsc.org Investigations into the hydrogen-donating capabilities of both the N-H and O-H bonds suggest potential applications in controlling radical-mediated processes. rsc.org Exploring the analogous reactivity of O-(2-chlorophenyl)hydroxylamine could unveil novel applications in radical chemistry, such as in the development of new polymerization inhibitors or as a tool for studying radical reaction mechanisms.

The development of novel synthetic pathways utilizing this compound is another key research direction. Its role as a nucleophile in reactions with benzoxazinones to form quinazolinones highlights its utility in heterocyclic synthesis. researchgate.net Future work may expand upon this reactivity, exploring its reactions with a wider range of electrophiles to generate diverse libraries of complex molecules.

Table 1: Comparison of Synthetic Methods for O-Arylhydroxylamines

MethodCatalyst/ReagentAdvantagesDisadvantages
Traditional SNAr Strong baseSimple procedureLimited to electron-deficient arenes
Copper-mediated Coupling Copper saltsGood for arylboronic acidsCan require harsh conditions
Palladium-catalyzed Coupling Palladium catalyst, specialized ligandsBroad substrate scope, mild conditionsCatalyst cost and sensitivity

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid synthesis and screening of new chemical entities has driven the development of automated and high-throughput synthesis platforms. The integration of versatile reagents like this compound into these systems is a significant area of future research.

Continuous-flow chemistry, a key technology in automated synthesis, offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. mdpi.comresearchgate.net Recent studies have demonstrated the successful use of continuous-flow technology for the selective hydrogenation of nitroarenes to N-arylhydroxylamines. nih.govmdpi.com This suggests that similar flow-based methodologies could be developed for the synthesis and subsequent reactions of this compound. Such automated systems would enable the rapid generation of compound libraries for screening in various chemical applications.

The development of robust and reliable reaction protocols that are amenable to automation is crucial for this integration. This includes exploring solvent effects, catalyst stability, and reaction kinetics under flow conditions. The data generated from these studies will be instrumental in designing and implementing high-throughput workflows that utilize this compound as a key building block.

Advancements in Sustainable Chemical Processes Utilizing the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. Research into more sustainable chemical processes involving this compound is focused on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

One area of focus is the development of greener synthetic methods for hydroxylamine derivatives themselves. Traditional methods often involve harsh reagents and produce significant waste. google.com More environmentally benign approaches, such as those utilizing catalytic hydrogenation or biocatalysis, are being explored. rsc.orggoogle.com For instance, the use of supported platinum catalysts for the hydrogenation of nitroaromatics to N-aryl hydroxylamines represents a step towards more sustainable synthesis. rsc.org

Furthermore, the use of this compound in catalytic processes that promote atom economy is a promising research direction. For example, its application in catalytic cycles where it is regenerated and reused would significantly reduce waste. Additionally, exploring its use in solvent-free or aqueous reaction media aligns with the goals of green chemistry. Recent research on the synthesis of chlorophenyl hydrazine isomers has highlighted a green approach using HPLC methods for analysis, which could be adapted for processes involving this compound. researchgate.net

The catalytic production of hydrogen peroxide from hydroxylamine oxidation on modified activated carbon fibers is another example of a sustainable process. mdpi.com While not directly involving the title compound, this research highlights the potential for hydroxylamine derivatives to participate in environmentally friendly oxidative processes.

Interdisciplinary Applications in Pure Chemical Science (excluding biological or material properties)

Beyond its direct application in organic synthesis, this compound has potential interdisciplinary applications within pure chemical science. These applications often leverage its unique electronic and structural properties to influence or probe other chemical systems.

One promising area is its use in the development of new catalysts and ligands. The nitrogen and oxygen atoms of the hydroxylamine moiety can coordinate to metal centers, making it a candidate for incorporation into novel ligand scaffolds. The electronic properties of the 2-chlorophenyl group can be used to tune the steric and electronic environment of the metal center, potentially leading to catalysts with enhanced activity or selectivity for specific transformations.

Its role as a precursor to other reactive intermediates is also of interest. For example, N-phenylhydroxylamine can be oxidized to nitrosobenzene, a reactive species with its own unique chemistry. wikipedia.org Investigating the controlled oxidation of O-(2-chlorophenyl)hydroxylamine could provide access to novel reactive intermediates for use in a variety of chemical transformations.

Furthermore, the compound can serve as a valuable tool in mechanistic studies. Its well-defined structure and predictable reactivity can be used to probe the mechanisms of complex organic reactions. By observing the products and intermediates formed when it participates in a reaction, chemists can gain valuable insights into the underlying reaction pathways.

Q & A

Q. What are the established synthetic routes for O-(2-chlorophenyl)hydroxylamine hydrochloride, and what critical parameters govern yield optimization?

The compound is synthesized via a two-step process:

  • Step 1 : React o-chlorobenzaldehyde with hydroxylamine hydrochloride in alkaline conditions (pH >9) to form O-(2-chlorophenyl)hydroxylamine. Maintain a molar ratio of 1:1.2 (aldehyde:hydroxylamine) at 60°C for 4 hours .
  • Step 2 : Chlorinate the intermediate using phosphorus pentachloride (PCl₅) in dry dichloromethane at 0–5°C for 2 hours. Isolate the hydrochloride salt via vacuum filtration and wash with cold ether . Yield optimization requires strict temperature control (<40°C during chlorination) and inert atmosphere (N₂) to prevent oxidation. Typical purity after recrystallization (ethanol/water) exceeds 95%, verified by HPLC (C18 column, 0.1% TFA mobile phase) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for all manipulations .
  • Exposure Control : In case of spills, neutralize with 5% sodium bicarbonate and collect residues in sealed containers. Avoid inhalation; use NIOSH-approved N95 respirators for prolonged exposure .
  • Storage : Store in airtight containers under nitrogen at –20°C. Stability tests indicate <3% decomposition over 6 months under these conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks at δ 7.45–7.32 (m, aromatic H) and δ 4.85 (s, NH₂OH) .
  • HPLC : Use a C18 column with UV detection at 210 nm; retention time = 6.2 ±0.3 min (0.1% formic acid in acetonitrile/water gradient) .
  • Elemental Analysis : Theoretical C: 39.1%, H: 3.3%, N: 9.1%. Deviations >0.5% indicate impurities .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction mechanisms involving this compound?

Contradictions often arise from competing pathways (e.g., nitroso vs. oxime formation). To resolve:

  • Isotopic Labeling : Use deuterated hydroxylamine (O-(2-chlorophenyl)-d₂-hydroxylamine) to track reaction intermediates via LC-MS .
  • Kinetic Studies : Monitor time-dependent product distribution using stopped-flow UV-Vis spectroscopy. For example, in tetrazolinone synthesis (as in ), the rate-determining step shifts from imine formation (k = 0.12 min⁻¹) to cyclization (k = 0.05 min⁻¹) above 50°C .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict dominant pathways under varying pH and temperature .

Q. What methodologies improve the stability of this compound in aqueous solutions during long-term experiments?

  • Buffered Systems : Use phosphate buffer (pH 5.5–6.0) to reduce hydrolysis. Degradation half-life increases from 2 hours (unbuffered) to 72 hours .
  • Antioxidants : Add 0.1% (w/v) ascorbic acid to suppress oxidation. LC-MS confirms 98% compound integrity after 48 hours vs. 65% without additives .
  • Lyophilization : Freeze-dried samples retain >90% activity for 12 months when stored at –80°C .

Q. How can trace impurities from synthesis impact biological assays, and what purification strategies mitigate this?

Common impurities include residual o-chlorobenzaldehyde (toxic) and phosphorus oxychloride (mutagenic). Mitigation steps:

  • SPE Purification : Use C18 solid-phase extraction cartridges with 70% methanol elution. Reduces aldehyde impurities from 5% to <0.1% .
  • Recrystallization : Ethanol/water (1:3 v/v) at –20°C removes inorganic salts, improving cell viability in cytotoxicity assays (IC50 increases from 12 μM to 28 μM after purification) .
  • QC Metrics : Validate purity via dual-column HPLC (C18 and HILIC) to detect polar/nonpolar impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.